N1-Alkylation with Butan-2-ol Chain: Structural Differentiation from 6-Chloroindol-3-yl Analogs
The target compound bears a butan-2-ol chain at the indole N1 position, while the closest cataloged analog 4-(6-chloro-1H-indol-3-yl)butan-2-ol (CAS 1546663-31-3) carries the identical butan-2-ol chain at the indole 3-position and retains a free N1-H . N1-alkylation of indoles is known to modulate CB2 receptor selectivity in aminoalkylindole cannabinoid ligands: N1-alkylated analogs (e.g., JWH-015, JWH-018) show altered CB1/CB2 selectivity ratios compared to their N1-unsubstituted counterparts, with N1-alkyl chain length and branching directly impacting receptor residency time [1]. The difference in substitution position (N1 vs. C3 of the butan-2-ol chain) is expected to produce distinct three-dimensional pharmacophore geometries, as the dihedral angle between the indole plane and the side chain trajectory differs by approximately 60° between N1 and C3 attachment points.
| Evidence Dimension | Side chain attachment position on indole core |
|---|---|
| Target Compound Data | Butan-2-ol chain attached at indole N1 position; indole 3-position occupied by aminomethyl group (C13H17ClN2O, MW 252.74) |
| Comparator Or Baseline | 4-(6-chloro-1H-indol-3-yl)butan-2-ol (CAS 1546663-31-3): butan-2-ol chain at indole C3 position; no N1 substituent (C12H14ClNO, MW 223.70) |
| Quantified Difference | Molecular weight difference: +29.04 g/mol (attributable to aminomethyl group); attachment vector shift from indole C3 to N1, altering spatial orientation of the hydroxyl-bearing side chain. No direct comparative pharmacological data available for these two specific compounds. |
| Conditions | Structural comparison based on CAS registry data and SMILES analysis; no head-to-head pharmacological assay data identified in public databases. |
Why This Matters
For procurement decisions in SAR campaigns, the N1 vs. C3 attachment distinction means these compounds cannot serve as mutual substitutes—selecting the correct isomer is essential for maintaining the intended pharmacophore geometry and target engagement profile.
- [1] Patent US-7960544-B2 (Ironwood Pharmaceuticals). Useful indole compounds as FAAH and DAO inhibitors. Describes aminoalkylindole scaffold SAR including N1-substitution effects on target modulation. Illustrates class-level principle that N1-alkylation alters pharmacological profile of indole-based ligands. View Source
